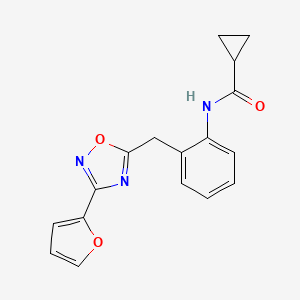

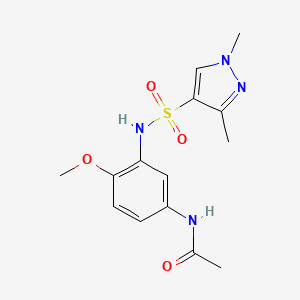

![molecular formula C27H31N3O4S B2941474 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide CAS No. 932970-52-0](/img/structure/B2941474.png)

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide” is a chemical compound with the molecular formula C21H24F3N3O4S . It has a molecular weight of 471.5 g/mol . The compound has a piperazine ring, which is attached to a methoxyphenyl group and a sulfonyl group .

Molecular Structure Analysis

The compound has a piperazine ring, which adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethylpyridin-2-amine groups to the piperazine ring are +antiperiplanar .Physical And Chemical Properties Analysis

The compound has a molecular weight of 471.5 g/mol . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 87.3 Ų .科学的研究の応用

Antimicrobial and Anthelmintic Activities

Compounds with structures incorporating piperazine and sulfonyl groups have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. These studies highlight the potential use of such compounds in developing new treatments for infectious diseases. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant biological activities, indicating their potential as antimicrobial and anthelmintic agents (Khan et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, evaluated for their antioxidant capacity and anticholinesterase activity. Such studies are crucial for discovering new therapeutic agents for diseases associated with oxidative stress and cholinergic system dysfunctions, including Alzheimer's disease (Karaman et al., 2016).

Receptor Antagonism for Drug Development

Research on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines for their affinity to dopamine receptors suggests the potential of these compounds in developing treatments for neurological disorders. The study indicates a significant correlation between the compounds' ability to displace dopamine from its binding sites and their potency in inhibiting dopamine uptake, which is relevant for conditions such as Parkinson's disease and schizophrenia (V. D. Zee & Hespe, 1985).

Molecular Docking and Bioactivity Screening

The development of new sulfonyl hydrazones and their screening for biological activities, supported by molecular docking to target proteins, illustrates the integrated approach of chemical synthesis, biological evaluation, and computational modeling in drug discovery. These efforts aim to identify compounds with specific binding affinities to target proteins, offering pathways to novel drug candidates (Karaman et al., 2016).

作用機序

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE and a ligand for α1-AR . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission . As a ligand for α1-AR, it can modulate the receptor’s activity, influencing the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway , which is involved in memory and cognition . Its interaction with α1-AR impacts the adrenergic pathway , influencing smooth muscle contraction . These pathways play significant roles in various neurological conditions, including Alzheimer’s disease .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties . .

Result of Action

The compound’s inhibition of AChE can lead to improved memory and cognition . Its action on α1-AR can influence smooth muscle contraction , potentially affecting conditions like hypertension and benign prostate hyperplasia .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, such as aluminium chloride, can affect the compound’s neuroprotective potential . .

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOWGNPXPIIIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)

![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)